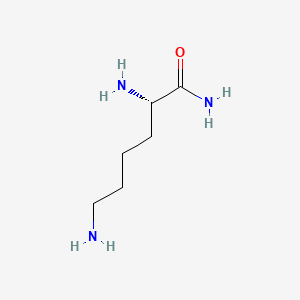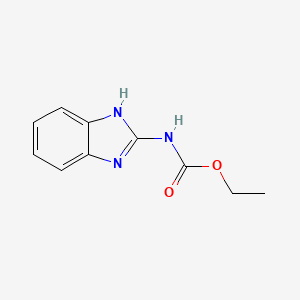
Lobendazole
Overview
Description
Lobendazole is a metabolite of thiophanate and belongs to the benzimidazole class of compounds. It is known for its potent anthelmintic properties, which make it effective against a variety of parasitic infections .
Mechanism of Action
Target of Action
Lobendazole is a potent anthelmintic, which means it is used to treat infections caused by parasitic worms . The primary targets of this compound are the intestinal cells of these parasites . These cells play a crucial role in the survival and reproduction of the parasites.
Mode of Action
This compound works by inhibiting the polymerization of tubulin, a protein that forms the cytoskeleton of cells . This inhibition results in the loss of cytoplasmic microtubules within the parasite’s cells . The loss of these structures disrupts the normal functioning of the cells, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of tubulin. By inhibiting this process, this compound disrupts the formation of the parasite’s cytoskeleton . This disruption affects various downstream processes, including cell division and nutrient uptake, which are vital for the survival and reproduction of the parasites .
Pharmacokinetics
The pharmacokinetics of this compound, like other benzimidazole derivatives, involves absorption, distribution, metabolism, and excretion (ADME). For a related compound, Albendazole, it is known that absorption is poor from the gastrointestinal tract, but can increase up to five times when administered with a fatty meal . The drug is widely distributed throughout the body, including in the liver and cyst fluid . It undergoes extensive first-pass metabolism in the liver, and less than 1% of the drug is excreted in the urine .
Result of Action
The primary result of this compound’s action is the death of the parasitic worms. By disrupting the normal functioning of the parasite’s cells, this compound prevents the parasites from surviving and reproducing within the host . This leads to the elimination of the parasites from the host’s body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the drug can be significantly increased when it is administered with a fatty meal . Additionally, the presence of parasitic infection, particularly echinococcosis, can alter the pharmacokinetic parameters of the drug . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Lobendazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme fumarate reductase, which is crucial for the energy metabolism of parasitic worms. Additionally, this compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting cell division and intracellular transport . These interactions highlight the compound’s ability to interfere with essential biochemical processes in parasites.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It disrupts cell division by inhibiting microtubule formation, leading to cell cycle arrest and apoptosis in parasitic cells . Furthermore, this compound affects cell signaling pathways by modulating the activity of key signaling molecules, resulting in altered gene expression and cellular metabolism. These effects underscore the compound’s potential to impair the growth and survival of parasitic organisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to the destabilization of the cytoskeleton, impairing cell division and intracellular transport. Additionally, this compound inhibits fumarate reductase, disrupting the energy metabolism of parasites and leading to their immobilization and death . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its efficacy may decrease over prolonged periods . Studies have shown that this compound can induce long-term effects on cellular function, including sustained inhibition of cell division and metabolic disruption. These temporal effects underscore the importance of considering the duration of exposure when evaluating the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits parasitic growth without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and bone marrow suppression . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an anthelmintic agent. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of active and inactive metabolites, which are subsequently excreted via the bile and urine. The interactions of this compound with metabolic enzymes and cofactors underscore its complex metabolic profile.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . It interacts with transport proteins, such as P-glycoprotein, which facilitate its distribution and accumulation in specific tissues. These interactions influence the localization and efficacy of this compound in treating parasitic infections.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound may be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization patterns highlight the importance of subcellular distribution in mediating the compound’s effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lobendazole can be synthesized through a series of chemical reactions starting from thiophanate. The synthetic route involves the following steps:
Nitrification: Introduction of a nitro group into the thiophanate molecule.
Condensation: Formation of a benzimidazole ring structure.
Amination: Introduction of an amino group.
Reduction: Reduction of the nitro group to an amino group.
Cyclization: Formation of the final benzimidazole structure.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process involves the use of high-efficiency reduction technology and clean synthesis methods to ensure high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Lobendazole undergoes several types of chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form.
Reduction: Reduction of this compound to its reduced form.
Substitution: Replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Lobendazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzimidazole derivatives.
Biology: Investigated for its effects on various biological systems, including its anthelmintic properties.
Medicine: Explored for its potential use in treating parasitic infections such as giardiasis.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications.
Comparison with Similar Compounds
Lobendazole is similar to other benzimidazole derivatives such as albendazole and mebendazole. it has unique properties that make it particularly effective against certain parasites. Similar compounds include:
Albendazole: Used to treat a variety of parasitic infections.
Mebendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity
This compound’s uniqueness lies in its specific binding affinity to tubulin and its potent anthelmintic activity, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
ethyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOVSTKGUBOSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212390 | |
| Record name | Lobendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-71-4 | |
| Record name | Lobendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobendazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lobendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lobendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMF6Z78SWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


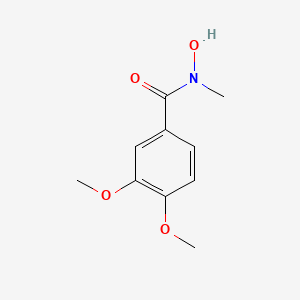
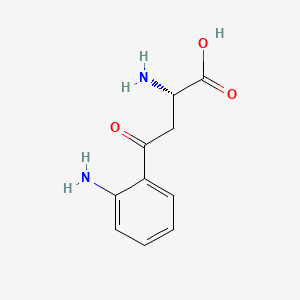
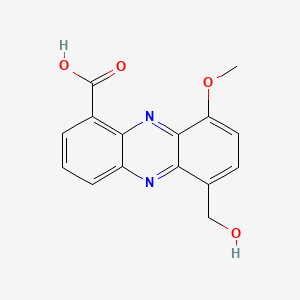
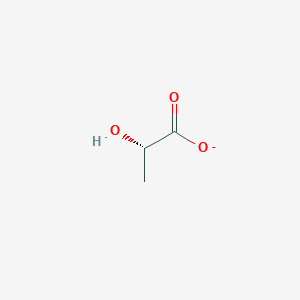
![[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1674917.png)
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
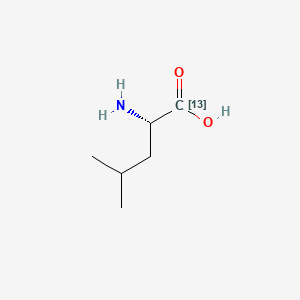
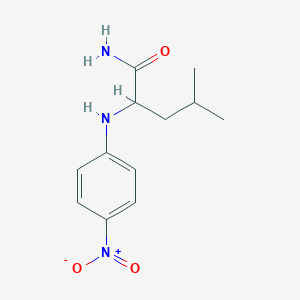
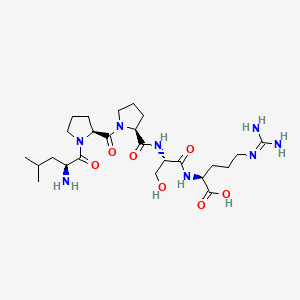
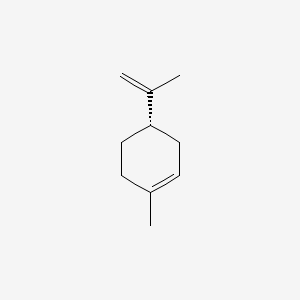
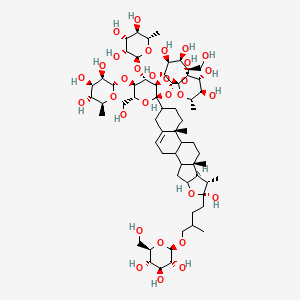
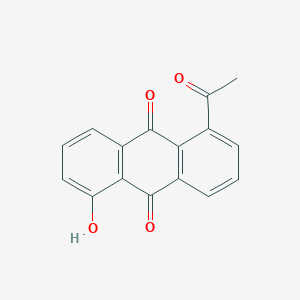
![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)
